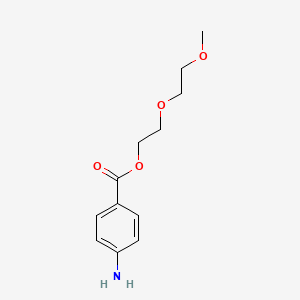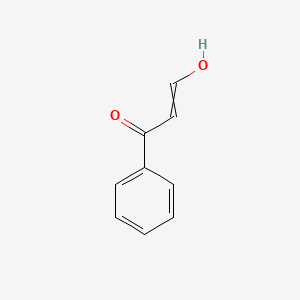![molecular formula C16H18N4 B14158653 4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole CAS No. 378219-96-6](/img/structure/B14158653.png)
4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole is a complex organic compound that features a piperidine ring fused to a pyrimidoindole structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole typically involves multi-step organic reactions. One common approach is the condensation of a suitable indole derivative with a piperidine precursor under controlled conditions. For instance, the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature followed by heating can yield the desired indole product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(4-Methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets, such as receptors and enzymes. For example, it may act as an antagonist at the 5-HT6 receptor, which is involved in cognitive function and memory . The compound’s effects are mediated through the modulation of neurotransmitter levels and signaling pathways in the brain.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylpiperidin-4-yl)-1H-indole: This compound shares a similar piperidine-indole structure but differs in the position of the piperidine ring.
4-(4-Methylpiperidin-1-yl)aniline: This compound features a piperidine ring attached to an aniline group instead of an indole ring.
Uniqueness
4-(4-Methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its fused pyrimidoindole structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
378219-96-6 |
|---|---|
Molecular Formula |
C16H18N4 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole |
InChI |
InChI=1S/C16H18N4/c1-11-6-8-20(9-7-11)16-15-14(17-10-18-16)12-4-2-3-5-13(12)19-15/h2-5,10-11,19H,6-9H2,1H3 |
InChI Key |
GOMKLZFUKLYLQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


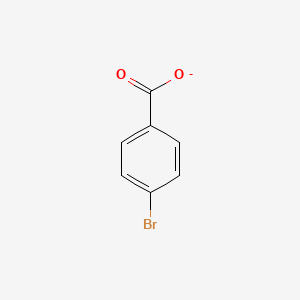


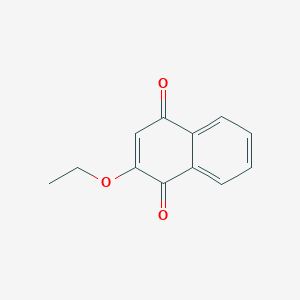
![{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14158601.png)
![Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B14158607.png)
![Diazene, 1-[2-methyl-5-(1-methylethyl)-4-(2-phenyldiazenyl)phenyl]-2-phenyl-](/img/structure/B14158615.png)
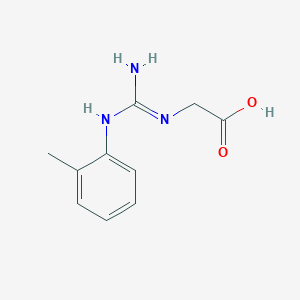
![2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B14158633.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)

